molecular formula C16H20F2N2O2 B6473254 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640899-46-1

4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6473254
CAS No.: 2640899-46-1
M. Wt: 310.34 g/mol
InChI Key: UFIYTZWARFWIHP-UHFFFAOYSA-N
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Description

The compound 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine features a morpholine core substituted with two distinct groups:

  • A (3,5-difluorophenyl)methyl moiety at the 4-position, providing lipophilic and electron-withdrawing properties.
  • A pyrrolidine-1-carbonyl group at the 2-position, introducing a rigid five-membered amine ring and a carbonyl linker.

Properties

IUPAC Name

[4-[(3,5-difluorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O2/c17-13-7-12(8-14(18)9-13)10-19-5-6-22-15(11-19)16(21)20-3-1-2-4-20/h7-9,15H,1-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIYTZWARFWIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Morpholine Ring: Starting from a suitable precursor, such as diethanolamine, the morpholine ring can be synthesized through cyclization reactions.

    Introduction of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the morpholine ring using pyrrolidine-1-carbonyl chloride under basic conditions.

    Attachment of the 3,5-Difluorophenylmethyl Group: The final step involves the alkylation of the morpholine derivative with 3,5-difluorobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring with fluorine substituents can undergo nucleophilic aromatic substitution, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine may exhibit interesting pharmacological properties. It can be used in the study of enzyme inhibition, receptor binding, and as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-[(3,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The presence of the difluorophenyl group might enhance binding affinity through hydrophobic interactions and halogen bonding, while the morpholine and pyrrolidine moieties could contribute to the overall binding conformation and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Morpholine-Based Derivatives

Compound A : (4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]carboxamide
  • Key Differences :
    • Replaces the pyrrolidine-1-carbonyl group with a carboxamide-linked trifluoromethylphenyl moiety.
    • Incorporates a hydroxy group and a methyl-substituted pyrrolo[1,2-b]pyridazine core.
  • Implications: The trifluoromethyl group enhances electronegativity and metabolic resistance.
Compound B : 1-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-cyclopentane-1-carboxylic acid derivative
  • Key Differences :
    • Substitutes the methyl-morpholine linkage with a 2-morpholin-4-ylethoxy chain.
    • Features a cyclopentane-carboxylic acid terminus.
  • Implications :
    • The ethoxy spacer may improve solubility due to increased polarity.
    • The carboxylic acid group could enhance hydrogen bonding but may limit blood-brain barrier penetration.

Piperazine and Piperidine Analogs

Compound C : (5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-Difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione
  • Key Differences :
    • Replaces morpholine with a piperazine ring (two nitrogen atoms).
    • Includes an imidazolidinedione group and cyclopropyl substituent.
  • Implications :
    • Piperazine’s basic nitrogen may alter pKa, affecting bioavailability.
    • The imidazolidinedione core could enhance metabolic stability but reduce conformational flexibility.

Data Table: Structural and Hypothesized Property Comparisons

Compound Core Structure Key Substituents Hypothesized Properties
Target Compound Morpholine (3,5-Difluorophenyl)methyl, pyrrolidine-1-carbonyl Moderate solubility, balanced lipophilicity
Compound A Pyrrolo[1,2-b]pyridazine Trifluoromethylphenyl, hydroxy High selectivity, lower solubility
Compound B Morpholine-ethoxy Cyclopentane-carboxylic acid Enhanced polarity, limited BBB penetration
Compound C Piperazine Imidazolidinedione, cyclopropyl High metabolic stability, basic nitrogen

Discussion of Structural Optimization Trends

  • Difluorophenyl Motif : Common across all compounds, likely critical for target engagement via hydrophobic/π-π interactions .
  • Heterocycle Choice: Morpholine (target compound) offers moderate basicity and solubility.
  • Substituent Effects :
    • Pyrrolidine-1-carbonyl (target) vs. carboxamide (Compound A): The former may reduce steric hindrance, improving binding kinetics.
    • Ethoxy linker (Compound B): Increases hydrophilicity but may alter pharmacokinetics .

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